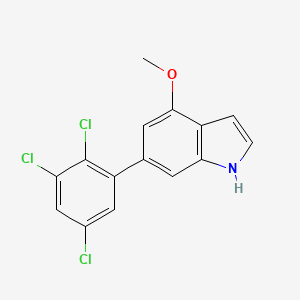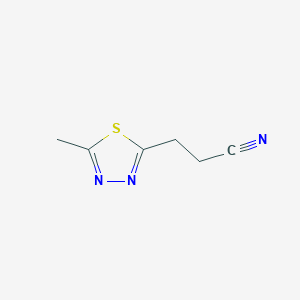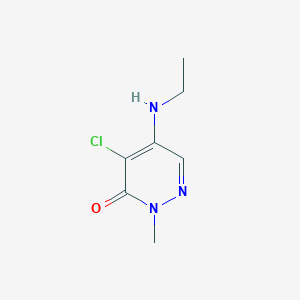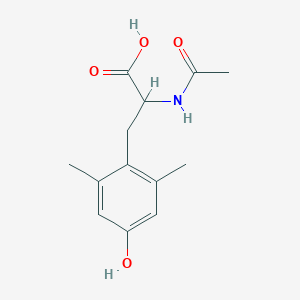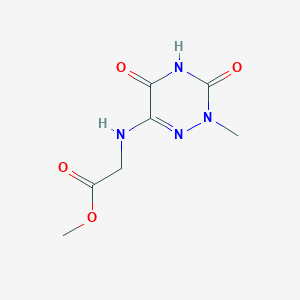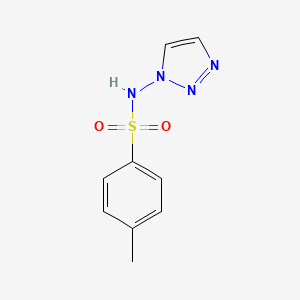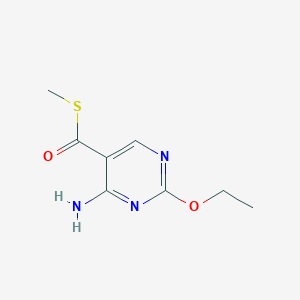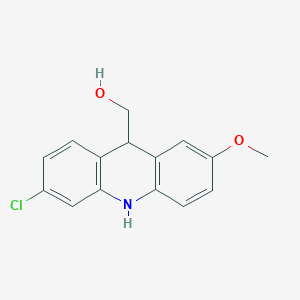![molecular formula C10H11N3O B13105666 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde CAS No. 94813-92-0](/img/structure/B13105666.png)
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C10H11N3O. It is characterized by a pyrazolo[1,5-A]pyrazine core structure with three methyl groups at positions 2, 4, and 6, and an aldehyde group at position 3.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with an aldehyde precursor in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carboxylic acid.
Reduction: 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-methanol.
Substitution: Halogenated derivatives such as 2,4,6-tribromopyrazolo[1,5-A]pyrazine-3-carbaldehyde
科学的研究の応用
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials .
作用機序
The mechanism of action of 2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetramethylpyrazine: Known for its neuroprotective effects and use in traditional medicine.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold in the design of kinase inhibitors for cancer treatment.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its potential as a dual c-Met/VEGFR-2 inhibitor in cancer therapy.
Uniqueness
2,4,6-Trimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
94813-92-0 |
|---|---|
分子式 |
C10H11N3O |
分子量 |
189.21 g/mol |
IUPAC名 |
2,4,6-trimethylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C10H11N3O/c1-6-4-13-10(8(3)11-6)9(5-14)7(2)12-13/h4-5H,1-3H3 |
InChIキー |
DVNMXDVEXBXNJR-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=C(C(=N2)C)C=O)C(=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


